Superior Electrochemical Capacitance in Conjugated Microporous Polymers (CMPs) Compared to 2,6- and 3,4-Diaminopyridine Isomers
When used as a building block in the synthesis of amine-linked conjugated microporous polytriphenylamine (PTPA) networks, 2,5-diaminopyridine yields a polymer (PTPA-25) with significantly higher electrochemical performance than polymers derived from its positional isomers (2,6- and 3,4-diaminopyridine) [1]. The study explicitly demonstrates that PTPA-25 exhibits the highest specific capacitance among the four synthesized PTPA networks, confirming the critical role of the 2,5-substitution pattern in optimizing redox activity for energy storage [1].
| Evidence Dimension | Specific Capacitance |
|---|---|
| Target Compound Data | 335 F g⁻¹ at 0.5 A g⁻¹ in 1.0 M H₂SO₄ |
| Comparator Or Baseline | PTPA networks synthesized from 2,6-diaminopyridine, 3,4-diaminopyridine, and other pyridyl building blocks. The study concludes that PTPA-25 displays the 'highest specific capacitances' [1]. |
| Quantified Difference | 2,5-DAP derived polymer achieves the highest value, outperforming all other isomeric pyridyl building blocks tested. It also demonstrates high rate capability, retaining a capacitance of 250 F g⁻¹ at a high current density of 10 A g⁻¹ [1]. |
| Conditions | Buchwald-Hartwig cross-coupling polymerization; electrochemical testing in a three-electrode system with 1.0 M H₂SO₄ electrolyte at a current density of 0.5 A g⁻¹. |
Why This Matters
For researchers developing high-performance supercapacitor electrodes, 2,5-DAP is the preferred monomer to achieve maximum specific capacitance and rate capability in PTPA-based CMPs, providing a quantifiable performance edge over alternative isomers.
- [1] Li, H.; Lyu, W.; Liao, Y. Engineering Redox Activity in Conjugated Microporous Polytriphenylamine Networks Using Pyridyl Building Blocks toward Efficient Supercapacitors. Macromol. Rapid Commun. 2019, 40 (24), e1900455. View Source
